

# Application Notes and Protocols for Quality Control Testing of Trimethoprim Impurity F

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## Compound of Interest

Compound Name: *Trimethoprim impurity F*

Cat. No.: *B125099*

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## Introduction

Trimethoprim is a synthetic antibiotic that functions as a dihydrofolate reductase inhibitor.<sup>[1]</sup> It is frequently used in combination with sulfamethoxazole to treat a variety of bacterial infections, including urinary tract infections and methicillin-resistant *Staphylococcus aureus* (MRSA) skin infections.<sup>[2]</sup> The quality and purity of Trimethoprim are critical for its safety and efficacy. Pharmaceutical impurities, which are unwanted chemicals, can arise during the manufacturing process or upon storage and may impact the quality and safety of the drug product.<sup>[3]</sup>

International Council for Harmonisation (ICH) guidelines provide a framework for the control of impurities in new drug substances and products.<sup>[4][5][6]</sup> These guidelines establish thresholds for reporting, identification, and qualification of impurities to ensure patient safety.<sup>[4]</sup>

**Trimethoprim Impurity F**, chemically known as 5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopoeia (USP).<sup>[7][8]</sup> As a process-related impurity or potential degradation product, its presence in Trimethoprim drug substance and finished products must be carefully controlled within established limits.<sup>[3]</sup>

This document provides detailed application notes and experimental protocols for the quality control testing of **Trimethoprim Impurity F** using High-Performance Liquid Chromatography (HPLC), in line with pharmacopeial standards.

## Data Presentation

**Table 1: Chemical and Pharmacopeial Information for Trimethoprim Impurity F**

Parameter	Information
Chemical Name	5-[(3-Bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine[9]
Synonym	3-Desmethoxy 3-Bromo Trimethoprim[9]
CAS Number	16285-82-8[9]
Molecular Formula	C <sub>13</sub> H <sub>15</sub> BrN <sub>4</sub> O <sub>2</sub> [9]
Molecular Weight	339.19 g/mol [9]
Pharmacopeia	European Pharmacopoeia (EP), United States Pharmacopeia (USP)[7][8]

**Table 2: Pharmacopeial Acceptance Criteria for Trimethoprim Impurities**

Pharmacopeia	Impurity Specification	Limit
European Pharmacopoeia (EP)	Any unspecified impurity	≤ 0.10%
Total impurities	≤ 0.4%	
United States Pharmacopeia (USP)	Any individual impurity	Not more than 0.1%[10]
Total impurities	Not more than 0.2%[10]	

## Experimental Protocols

The following protocols are based on methods described in the European Pharmacopoeia and United States Pharmacopeia for the analysis of Trimethoprim and its related substances.

# Protocol 1: HPLC Method for Trimethoprim Impurity F (Based on EP Monograph)

This method is suitable for the separation and quantification of **Trimethoprim Impurity F** and other related substances.

## 1. Materials and Reagents:

- Trimethoprim Reference Standard (RS)
- **Trimethoprim Impurity F** Reference Standard
- Methanol (HPLC grade)
- Sodium perchlorate
- Phosphoric acid
- Water (HPLC grade)

## 2. Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size[7]
- Mobile Phase: A filtered and degassed mixture of 30 volumes of methanol and 70 volumes of a 1.4 g/L solution of sodium perchlorate, adjusted to a pH of 3.6 with phosphoric acid.[7]
- Flow Rate: 1.3 mL/min[7]
- Column Temperature: Ambient (e.g., 25 °C)
- Detection Wavelength: 280 nm[7]
- Injection Volume: 20  $\mu$ L[7]

## 3. Preparation of Solutions:

- Test Solution: Accurately weigh and dissolve about 25.0 mg of the Trimethoprim sample in the Mobile Phase and dilute to 25.0 mL with the Mobile Phase.
- Reference Solution (a): Dilute 1.0 mL of the Test Solution to 200.0 mL with the Mobile Phase.
- Reference Solution (b) (for System Suitability): Prepare a solution containing a known concentration of Trimethoprim RS and **Trimethoprim Impurity F RS** in the Mobile Phase.

#### 4. System Suitability:

- Inject Reference Solution (b).
- The resolution between the peaks due to Trimethoprim and another specified impurity (e.g., Impurity E) should be not less than 2.5.[11]
- The tailing factor for the Trimethoprim peak should be not more than 2.0.[11]

#### 5. Procedure:

- Inject the Test Solution and record the chromatogram.
- Identify the peak corresponding to Impurity F based on its relative retention time (approximately 4.0 with respect to Trimethoprim).[7]
- Calculate the percentage of Impurity F in the Trimethoprim sample using the peak area from the chromatogram of the Test Solution and the concentration of Trimethoprim in Reference Solution (a).

## Protocol 2: HPLC Method for Trimethoprim Impurity F (Based on USP Monograph)

This method provides an alternative chromatographic system for the analysis of Trimethoprim impurities.

#### 1. Materials and Reagents:

- Trimethoprim Reference Standard (RS)

- Diaveridine (for system suitability)
- Methanol (HPLC grade)
- Sodium perchlorate
- Phosphoric acid
- Water (HPLC grade)

## 2. Chromatographic Conditions:

- Column: Base-deactivated C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size
- Mobile Phase: A filtered and degassed mixture of a 10 mM sodium perchlorate solution (adjusted to pH 3.6 with phosphoric acid) and methanol (7:3).
- Flow Rate: 1.3 mL/min
- Detection Wavelength: 280 nm
- Injection Volume: 20  $\mu$ L

## 3. Preparation of Solutions:

- Test Solution: Accurately weigh and dissolve about 25.0 mg of the Trimethoprim sample in the Mobile Phase and dilute to 25.0 mL with the Mobile Phase.
- Resolution Solution (for System Suitability): Prepare a solution containing approximately 10  $\mu$ g/mL of USP Trimethoprim RS and 5  $\mu$ g/mL of diaveridine in the Mobile Phase.

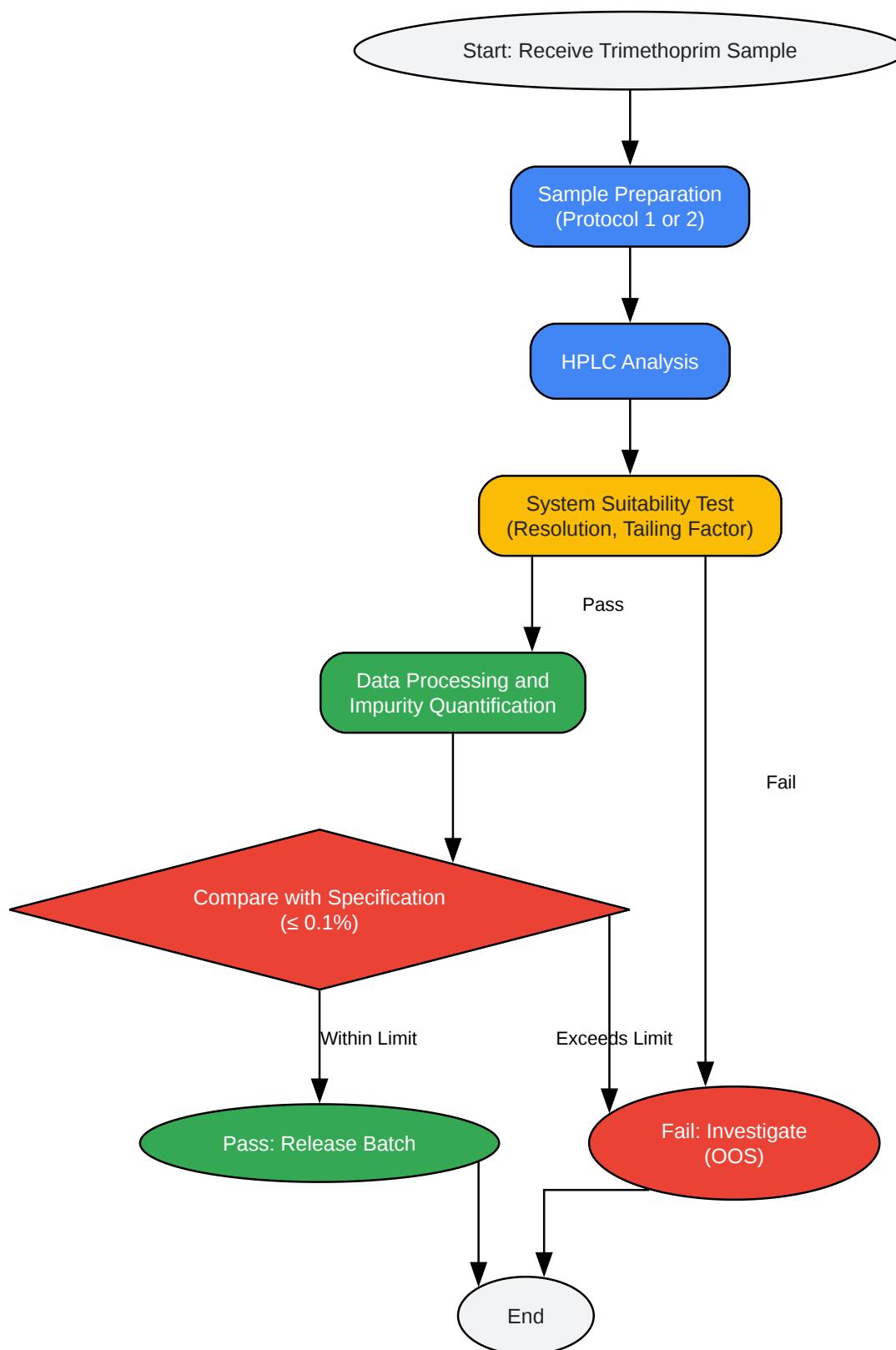
## 4. System Suitability:

- Inject the Resolution Solution.
- The resolution between the Trimethoprim and diaveridine peaks must be at least 2.5.

## 5. Procedure:

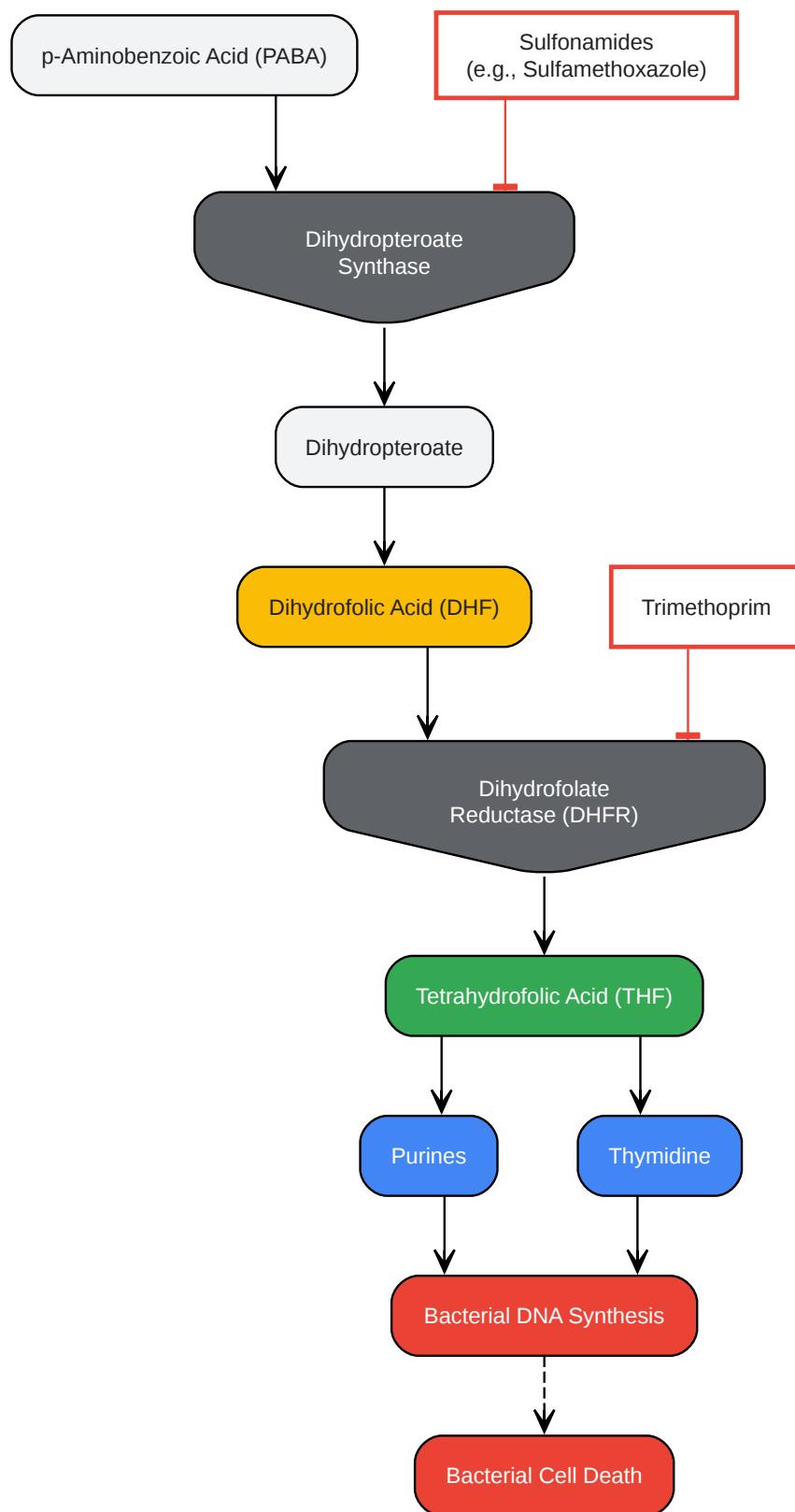
- Inject the Test Solution and record the chromatogram for at least 11 times the retention time of the Trimethoprim peak.
- Measure the peak responses for all impurities.
- Calculate the percentage of each impurity using the formula provided in the USP monograph, applying a relative response factor if necessary. For Impurity F, the relative response factor is typically considered 1.0 unless otherwise specified.[10]

## Visualizations



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Caption: Quality Control Workflow for **Trimethoprim Impurity F** Testing.

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Caption: Mechanism of Action of Trimethoprim and Sulfonamides.

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